molecular formula C22H18FN3O B2362673 N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide CAS No. 1427955-18-7

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide

Cat. No.: B2362673
CAS No.: 1427955-18-7
M. Wt: 359.404
InChI Key: VDHXLRYCFCRWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a selective inhibitor of the protein kinase BTK, which is involved in the signaling pathways of B cells and other immune cells.

Mechanism of Action

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B cells, and its inhibition can lead to suppression of B-cell function and proliferation. This compound also inhibits other downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit B-cell receptor signaling and reduce the proliferation of B cells in vitro and in vivo. It also inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in autoimmune and inflammatory diseases. This compound has also shown anti-tumor activity in preclinical studies, indicating its potential therapeutic application in B-cell malignancies.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit downstream signaling pathways. It also has good pharmacokinetic properties and can be administered orally. However, this compound has some limitations, including its potential toxicity and off-target effects, which need to be further investigated in clinical trials.

Future Directions

There are several future directions for the research on N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide, including its clinical development for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Further studies are needed to investigate the safety and efficacy of this compound in clinical trials, as well as its potential combination with other therapies. Other future directions include the development of novel BTK inhibitors with improved selectivity and potency, and the investigation of the role of BTK in other diseases and cell types.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide involves several steps, including the reaction of 1-cyanocyclopentene with 2-fluoroaniline, followed by the reaction of the resulting intermediate with 2-phenylquinoline-4-carboxylic acid. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has shown promising results in preclinical studies, including inhibition of B-cell receptor signaling, reduction of tumor growth, and suppression of inflammatory cytokines.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c23-16-8-9-17-18(21(27)26-22(14-24)10-4-5-11-22)13-19(25-20(17)12-16)15-6-2-1-3-7-15/h1-3,6-9,12-13H,4-5,10-11H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHXLRYCFCRWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=NC3=C2C=CC(=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.